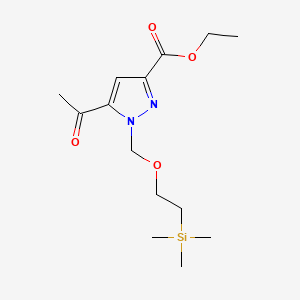
Ethyl 5-acetyl-1-(2-trimethylsilylethoxymethyl)pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-acetyl-1-(2-trimethylsilylethoxymethyl)pyrazole-3-carboxylate is a complex organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes an ethyl ester, an acetyl group, and a trimethylsilylethoxymethyl group attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-acetyl-1-(2-trimethylsilylethoxymethyl)pyrazole-3-carboxylate typically involves multiple steps. One common method starts with the preparation of ethyl 5-acetyl-1H-pyrazole-3-carboxylate. This intermediate can be synthesized using ethyl glycinate hydrochloride as the starting material, followed by a series of reactions involving acylation and cyclization .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using continuous-flow synthesis techniques. This method offers several advantages, including improved safety, efficiency, and scalability. Continuous-flow synthesis allows for better control over reaction conditions and can lead to higher yields and purities .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-acetyl-1-(2-trimethylsilylethoxymethyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilylethoxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .
Aplicaciones Científicas De Investigación
Ethyl 5-acetyl-1-(2-trimethylsilylethoxymethyl)pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Mecanismo De Acción
The mechanism of action of Ethyl 5-acetyl-1-(2-trimethylsilylethoxymethyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Ethyl 5-acetyl-1-(2-trimethylsilylethoxymethyl)pyrazole-3-carboxylate include other pyrazole derivatives, such as:
- Ethyl 5-acetyl-1H-pyrazole-3-carboxylate
- 1-(Trimethylsilylethoxymethyl)pyrazole
- 5-Acetyl-1H-pyrazole-3-carboxylate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups. The presence of the trimethylsilylethoxymethyl group provides additional stability and reactivity, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C14H24N2O4Si |
|---|---|
Peso molecular |
312.44 g/mol |
Nombre IUPAC |
ethyl 5-acetyl-1-(2-trimethylsilylethoxymethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H24N2O4Si/c1-6-20-14(18)12-9-13(11(2)17)16(15-12)10-19-7-8-21(3,4)5/h9H,6-8,10H2,1-5H3 |
Clave InChI |
YGAPZDUNTZHVHM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NN(C(=C1)C(=O)C)COCC[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



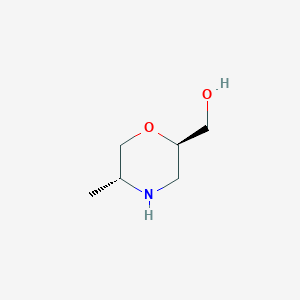

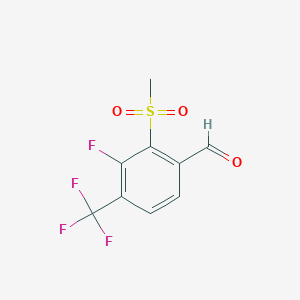

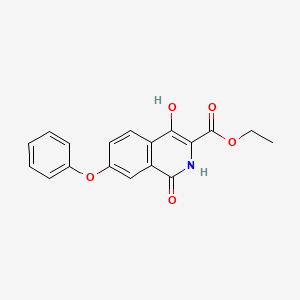
![Thieno[3,4-b]pyridine-5,7-diamine](/img/structure/B14041949.png)
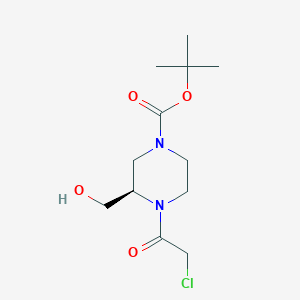


![7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B14041986.png)

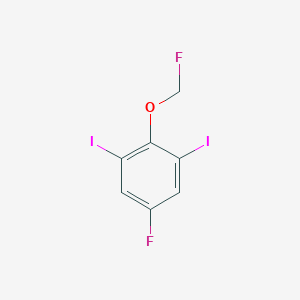
![5-(Tert-butyl) 6-ethyl (5S,6S)-1-oxaspiro[2.5]octane-5,6-dicarboxylate](/img/structure/B14042008.png)
